ethyl 1-(6-Chloropyridin-2-yl)cyclohexane-1-carboxylate
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Overview
Description
Ethyl 1-(6-Chloropyridin-2-yl)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C14H18ClNO2 and a molecular weight of 267.75 g/mol . This compound features a cyclohexane ring substituted with an ethyl ester group and a 6-chloropyridin-2-yl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of ethyl 1-(6-Chloropyridin-2-yl)cyclohexane-1-carboxylate involves several steps. One common method includes the reaction of 6-chloropyridine-2-carboxylic acid with cyclohexanone in the presence of a suitable catalyst to form the intermediate product. This intermediate is then esterified with ethanol under acidic conditions to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 1-(6-Chloropyridin-2-yl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
Ethyl 1-(6-Chloropyridin-2-yl)cyclohexane-1-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-(6-Chloropyridin-2-yl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The chloropyridinyl group can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 1-(6-Chloropyridin-2-yl)cyclohexane-1-carboxylate can be compared with other similar compounds, such as:
This compound: Similar in structure but may have different substituents on the cyclohexane ring or pyridine ring.
Ethyl 1-(6-Fluoropyridin-2-yl)cyclohexane-1-carboxylate: Contains a fluorine atom instead of chlorine, which can alter its reactivity and biological activity.
Ethyl 1-(6-Bromopyridin-2-yl)cyclohexane-1-carboxylate: Contains a bromine atom, leading to different chemical and physical properties.
Properties
IUPAC Name |
ethyl 1-(6-chloropyridin-2-yl)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-2-18-13(17)14(9-4-3-5-10-14)11-7-6-8-12(15)16-11/h6-8H,2-5,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKRMEVQPSPJJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCC1)C2=NC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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